Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH
Description
Evolution of Orthogonal Protecting Group Strategies in Peptide Chemistry
Historical Development of Fmoc- and t-Butyl-Based Protection Schemes
Early peptide synthesis, including the pioneering work on solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, predominantly relied on the Boc/Bzl strategy. In this scheme, the temporary Nα-amino protecting group was the acid-labile tert-butyloxycarbonyl (Boc) group, while semi-permanent side-chain protection was provided by benzyl (B1604629) (Bzl)-based groups. Both types of groups were removed by acid, but under different strengths (trifluoroacetic acid for Boc, and harsh hydrofluoric acid for final Bzl cleavage).
A significant breakthrough occurred in the 1970s when Louis A. Carpino and Grace Y. Han introduced the Fmoc group. Unlike the acid-labile Boc group, the Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. This discovery paved the way for an entirely new orthogonal strategy: the Fmoc/tBu scheme[5, 6]. In this approach:
The Fmoc group serves as the temporary N-terminal protection, removed at each step of chain elongation.
tert-Butyl (tBu)-based groups (e.g., OtBu ester, tBu ether, Boc) are used for semi-permanent protection of amino acid side chains and, in some cases, the C-terminal carboxyl group. These groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by moderate-to-strong acid (e.g., trifluoroacetic acid, TFA) during the final deprotection step.
This shift to milder deprotection conditions offered significant advantages, including better preservation of acid-sensitive modifications and compatibility with a wider range of synthetic targets.
Strategic Significance of Dipeptide Building Blocks in Convergent Synthesis Approaches
While stepwise elongation is the most common method in SPPS, the use of pre-formed dipeptide or polypeptide fragments has emerged as a powerful strategy, particularly for challenging synthetic targets[7, 8]. This approach is known as convergent synthesis or fragment condensation.
Advantages of Fragment Condensation over Linear Assembly in Complex Peptide Synthesis
In traditional linear (or stepwise) synthesis, amino acids are added one by one to a growing peptide chain. In contrast, convergent synthesis involves the separate preparation of protected peptide fragments, which are then coupled together in the final stages. This method offers several key advantages, as detailed in Table 2.
| Parameter | Stepwise Linear Synthesis | Convergent Fragment Synthesis |
|---|---|---|
| Overall Yield | Decreases exponentially with peptide length. A 99% yield per step results in only 60.5% overall yield for a 50-mer peptide. | Higher overall yield, as the final yield is the product of fewer, higher-yielding fragment coupling steps. |
| Purification | Purification of the final long peptide from closely related deletion sequences is often difficult and resource-intensive. | Purification of smaller, intermediate fragments is significantly easier. The final product is more distinct from reactants. |
| Handling of "Difficult Sequences" | Prone to incomplete reactions and aggregation, leading to byproducts that are hard to remove. | Difficult couplings can be isolated and optimized within a smaller fragment. Problems are not carried through the entire synthesis. |
| Synthesis Time | Can be very long for large peptides, as synthesis is sequential. | Fragments can be synthesized in parallel, potentially reducing the overall time required to obtain the final product. |
Role of Pre-formed Protected Dipeptides in Mitigating Aggregation Phenomena
A major obstacle in SPPS is the aggregation of the growing peptide chain on the solid support, which can block reactive sites and prevent complete coupling reactions. This phenomenon is sequence-dependent and often leads to the formation of deletion sequences, which are difficult to separate from the target peptide.
Research has shown that the use of pre-formed, protected dipeptides (like Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH) can effectively circumvent this issue. By coupling a two-residue block instead of a single amino acid, the conformational properties of the growing chain are altered. This can disrupt the intermolecular hydrogen bonding that leads to aggregation, thereby improving coupling efficiency and the purity of the crude product. Furthermore, the coupling of a dipeptide can sometimes proceed more rapidly than the two individual amino acid couplings, and it completely prevents the risk of racemization at the C-terminal residue of the dipeptide during its activation and coupling.
Rationale for the Specific Protecting Group Choices: Fmoc, OtBu, and Their Interplay in this compound
The specific structure of this compound is tailored for a precise role in orthogonal synthesis. Each component—the protecting groups and the free carboxyl group—has a distinct and complementary function[1, 2, 11].
Fmoc (Fluorenylmethyloxycarbonyl) Group: This is the temporary N-terminal protecting group on the glutamic acid residue. Its key feature is its lability to secondary amines (e.g., piperidine), allowing for its selective removal to expose the N-terminal amine for subsequent coupling, without affecting the acid-labile OtBu groups[4, 12].
OtBu (tert-Butyl Ester) Group: This acid-labile group protects the side-chain γ-carboxyl group of glutamic acid. Its presence is critical to prevent this functional group from reacting during peptide bond formation, which would otherwise lead to chain branching. It also prevents intramolecular cyclization to form a glutarimide (B196013) derivative, a common side reaction. The OtBu group remains intact during base-mediated Fmoc removal and is cleaved simultaneously with other t-butyl-based groups during the final acidolysis step (e.g., with TFA).
-OH (Free Carboxyl Group): The C-terminal carboxyl group of the glycine (B1666218) residue is left unprotected (-OH). This is the reactive site of the dipeptide building block. It is this group that will be activated using standard peptide coupling reagents (e.g., HBTU, HATU, DIC/HOBt) to form a new peptide bond with the free N-terminal amine of a growing peptide chain.
Note on the "DL" Designation and "(OtBu)(OtBu)" Nomenclature:
The "DL" prefix indicates that the compound is a racemic mixture at the α-carbon of the glutamic acid residue. This means it contains an equal amount of Fmoc-D-Glu(OtBu)(OtBu)-Gly-OH and Fmoc-L-Glu(OtBu)(OtBu)-Gly-OH. While unsuitable for synthesizing stereochemically pure L-peptides, such racemic building blocks can be valuable in the synthesis of peptidomimetic libraries for drug discovery, where the impact of stereochemistry is under investigation.
The "(OtBu)(OtBu)" notation is chemically ambiguous for a standard glutamic acid dipeptide, as glutamic acid possesses only one side-chain carboxyl group. This nomenclature, found in some commercial catalogs, is likely a typographical error. The most chemically plausible interpretation is that it refers to a standard dipeptide, Fmoc-DL-Glu(OtBu)-Gly-OH , where the second "(OtBu)" is extraneous. The functionality and synthetic utility described herein are based on this standard dipeptide structure.
The interplay between these groups allows this compound to function as an ideal building block in an Fmoc/tBu orthogonal protection strategy. It can be coupled via its free carboxyl group, and after coupling, its Fmoc group can be removed to allow for further chain elongation.
| Component | Role in Synthesis | Cleavage Condition | Orthogonality |
|---|---|---|---|
| Fmoc Group | Temporary protection of the N-terminal amine. | Mild base (e.g., Piperidine) | Orthogonal to acid-labile OtBu group. |
| OtBu Group (Side-Chain) | Semi-permanent protection of the glutamic acid side-chain carboxyl group. | Strong acid (e.g., TFA) | Orthogonal to base-labile Fmoc group. |
| -OH Group (C-Terminus) | Reactive site for coupling to the next amino acid/peptide fragment. | Activated (not cleaved) by coupling reagents (e.g., HATU, HBTU). | N/A (Reactive site) |
| Second (OtBu) Group | Ambiguous notation; likely a cataloging error. Not present in a standard Glu-Gly dipeptide. | N/A | N/A |
Selection of Fmoc for N-Alpha Amine Protection in Solid-Phase Peptide Synthesis (SPPS)
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis, largely due to its base-labile nature. wikipedia.orgseplite.com This characteristic allows for its removal under mild basic conditions, typically with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile protecting groups commonly used for amino acid side chains. wikipedia.orgpeptide.com This orthogonality is a significant advantage over the older Boc/Bzl strategy, which relies on harsh acidic conditions for deprotection. seplite.comaltabioscience.com
The Fmoc group's stability towards acids and its selective removal by weak bases streamline the iterative process of peptide chain elongation in SPPS. wikipedia.orgpeptide.com The process involves attaching an Fmoc-protected amino acid to a solid support, followed by the removal of the Fmoc group to expose the free amine. The next Fmoc-protected amino acid is then coupled to this free amine, and the cycle is repeated. peptide.com
Another practical advantage of the Fmoc group is the ability to monitor the deprotection reaction in real-time. The dibenzofulvene byproduct released upon Fmoc removal has a characteristic UV absorbance, allowing for quantitative analysis to ensure the completion of each deprotection step. seplite.com
Table 1: Comparison of Common N-Alpha Protecting Groups in SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Key Advantages |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile side-chain protecting groups; UV-monitoring of deprotection. wikipedia.orgseplite.compeptide.com |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) | Historically significant; can be advantageous for synthesizing "difficult sequences". altabioscience.com |
Utilization of tert-Butyl Esters (OtBu) for Carboxyl Side-Chain Protection of Glutamic Acid
The side chains of many amino acids contain reactive functional groups that must be protected during peptide synthesis to prevent unwanted side reactions. altabioscience.com For acidic amino acids like glutamic acid (Glu) and aspartic acid (Asp), which have a carboxylic acid group in their side chain, esterification is a common protection strategy. seplite.comlibretexts.org
The tert-butyl (tBu) ester is a widely used protecting group for the γ-carboxyl group of glutamic acid in Fmoc-based SPPS. seplite.compeptide.com The key advantage of the tBu group is its lability under acidic conditions, typically using trifluoroacetic acid (TFA). seplite.comaltabioscience.com This allows for the simultaneous removal of the side-chain protecting groups and cleavage of the completed peptide from the solid support in a single step at the end of the synthesis. peptide.com
This compatibility with the Fmoc strategy, where the N-alpha protection is base-labile and the side-chain protection is acid-labile, is a prime example of an orthogonal protection scheme. peptide.com This orthogonality ensures that the side-chain protecting groups remain intact during the repetitive Fmoc-deprotection steps throughout the synthesis. altabioscience.com
Implications of Dual OtBu Protection on Glutamic Acid Residues in Dipeptide Building Blocks
The compound , this compound, features a glutamic acid residue where both the side-chain (γ-carboxyl) and the alpha-carboxyl group are protected as tert-butyl esters. While protection of the side-chain carboxyl is standard, the protection of the alpha-carboxyl group as a tert-butyl ester in a dipeptide building block has specific implications.
This dual protection strategy effectively blocks both carboxylic acid functionalities of the glutamic acid residue from participating in coupling reactions until they are deprotected. A process for preparing such di-tert-butyl amino esters involves the transesterification of an acidic amino acid in the presence of a tert-butyl compound and a suitable catalyst. google.com In the context of the dipeptide this compound, the glycine residue's carboxyl group is the reactive site for further chain elongation.
The presence of the bulky tert-butyl groups can also influence the solubility and conformational properties of the dipeptide building block. units.it The increased lipophilicity imparted by the tBu groups can enhance solubility in organic solvents used in SPPS. units.it
The Role of Racemic Dipeptide Building Blocks (DL-Glu) in Synthetic Accessibility and Stereochemical Considerations
The "DL" designation in this compound indicates that the glutamic acid component is a racemic mixture, containing both the D- and L-enantiomers in equal amounts. numberanalytics.com While proteins in nature are composed almost exclusively of L-amino acids, the use of D-amino acids and racemic mixtures in synthetic peptides is of growing interest for various applications. libretexts.orgnih.gov
Considerations for Using Racemic Precursors in Peptide Synthesis
The use of a racemic amino acid precursor introduces stereochemical complexity into the synthesis. libretexts.org When a racemic building block like DL-Glu is incorporated into a peptide chain, the result is a mixture of diastereomers. For example, coupling this compound to a growing peptide chain will result in two different peptide products, one containing the D-Glu residue and the other containing the L-Glu residue.
These diastereomers will have different physical and chemical properties, which can complicate purification and characterization of the final product. innovareacademics.in The synthesis of peptides containing unnatural or D-amino acids can be challenging, and racemization can sometimes occur even when starting with an enantiomerically pure amino acid, particularly for residues like phenylglycine. researchgate.net However, the use of racemic building blocks can sometimes be a deliberate strategy to create peptide libraries for screening purposes or to access novel structures. nih.gov
Strategies for Mitigating or Resolving Stereochemical Challenges Arising from Racemic Components
When the goal is to synthesize a specific stereoisomer, the use of a racemic precursor necessitates a strategy for resolving the resulting mixture of diastereomers. libretexts.org Several methods can be employed to address this challenge:
Chromatographic Separation: Diastereomers have different physical properties and can often be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). numberanalytics.com Chiral stationary phases can also be used to separate enantiomers. numberanalytics.com
Fractional Crystallization: The different solubilities of diastereomers can be exploited to separate them by fractional crystallization. innovareacademics.inslideshare.net This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization. libretexts.org
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, reacting with only one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. numberanalytics.comslideshare.net
Kinetic Resolution: This method relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. slideshare.netpnas.org This can lead to the enrichment of one enantiomer over the other. rsc.org
Table 2: Common Strategies for Stereochemical Resolution
| Strategy | Principle | Application Example |
| Chromatographic Separation | Differential partitioning of diastereomers or enantiomers on a stationary phase. numberanalytics.com | Separation of peptide diastereomers using reverse-phase HPLC. |
| Fractional Crystallization | Differential solubility of diastereomeric salts. innovareacademics.in | Resolution of a racemic acid using a chiral amine to form diastereomeric salts. libretexts.org |
| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer. numberanalytics.com | Use of a lipase (B570770) to selectively hydrolyze the ester of one enantiomer. |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent or catalyst. slideshare.net | Peptide-mediated kinetic resolution of racemic glyceraldehyde. rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30N2O7 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30) |
InChI Key |
PLLNQUBUIXIMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Reactivity Profiles and Transformational Chemistry of Fmoc Dl Glu Otbu Otbu Gly Oh
Selective Deprotection Strategies for C-Terminal and N-Terminal Linkages
The differential lability of the Fmoc and OtBu groups is the cornerstone of its application in peptide synthesis. The Fmoc group, protecting the N-terminus, is labile to basic conditions, while the OtBu groups, protecting the glutamic acid side chain and the glycine (B1666218) C-terminus, are removed under acidic conditions. This orthogonality is fundamental to solid-phase peptide synthesis (SPPS). biosynth.comiris-biotech.depeptide.com
Orthogonal Deprotection Mechanisms and Their Applications
Orthogonal protection schemes are crucial in peptide synthesis as they permit the removal of one type of protecting group without affecting others. biosynth.compeptide.com In the context of Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH, the Fmoc group can be selectively cleaved, typically with a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). iris-biotech.deamericanpeptidesociety.orgnih.gov This exposes the N-terminal amine for subsequent peptide bond formation.
Conversely, the tert-butyl ester groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by acids. biosynth.comiris-biotech.de Trifluoroacetic acid (TFA) is commonly employed for the removal of OtBu groups, which simultaneously deprotects the glutamic acid side chain and cleaves the peptide from the resin if a TFA-labile linker is used in SPPS. iris-biotech.deacs.org
This orthogonal Fmoc/tBu strategy is widely favored in modern peptide synthesis due to its mild conditions, which minimize side reactions. americanpeptidesociety.orgacs.org The ability to selectively deprotect either the N-terminus or the side-chain/C-terminus allows for complex peptide modifications, including side-chain cyclization or branching. peptide.com For instance, after the assembly of a peptide chain, the side-chain protecting groups can be selectively removed to allow for modifications like lipidation or glycosylation while the peptide remains anchored to the solid support. peptide.compeptide.com
Chemical Stability and Lability of Fmoc and OtBu Groups under Varied Conditions
The stability and lability of the Fmoc and OtBu groups are highly dependent on the reaction conditions.
Fmoc Group:
Lability: The Fmoc group is cleaved under basic conditions. The mechanism involves the abstraction of the acidic proton on the fluorene ring by a base, leading to β-elimination and the release of dibenzofulvene, which is then scavenged by the amine. peptide.comtotal-synthesis.comresearchgate.net Piperidine is the most common base used for this purpose. iris-biotech.depeptide.comnih.gov The deprotection is generally rapid in polar solvents like DMF or N-methylpyrrolidone (NMP). researchgate.net
Stability: The Fmoc group is stable to acidic conditions, such as those used for OtBu group removal (e.g., TFA). total-synthesis.com This stability is crucial for the integrity of the N-terminus during side-chain deprotection and peptide cleavage from the resin.
OtBu Group:
Lability: The tert-butyl ester groups are labile to strong acids like TFA. iris-biotech.deamericanpeptidesociety.org The mechanism involves the protonation of the ester oxygen followed by the formation of a stable tert-butyl cation.
Stability: The OtBu group is stable under the basic conditions used for Fmoc deprotection, preventing premature deprotection of the side chain and C-terminus during peptide chain elongation. iris-biotech.depeptide.com
Interactive Table: Stability and Lability of Protecting Groups
| Protecting Group | Stable Conditions | Labile Conditions | Common Reagents for Removal |
|---|---|---|---|
| Fmoc | Acidic (e.g., TFA) | Basic | 20-50% Piperidine in DMF |
| OtBu | Basic (e.g., Piperidine) | Acidic | Trifluoroacetic acid (TFA) |
Post-Synthetic Modification and Derivatization at Reactive Sites
The selective deprotection of this compound opens avenues for post-synthetic modifications, allowing for the introduction of diverse functionalities. peptide.com
Functionalization at the Free Carboxyl Terminus
Following the cleavage of the C-terminal OtBu group, the exposed carboxylic acid becomes a reactive site for various modifications. This functionalization can significantly impact the peptide's biological properties, such as stability, membrane permeability, and activity. researchgate.netnih.govcreative-peptides.com
Common modifications at the C-terminus include:
Amidation: Converting the carboxylic acid to an amide can increase resistance to enzymatic degradation and alter receptor binding properties. nih.govbiosynth.com
Esterification: The formation of esters can be utilized to create prodrugs, as endogenous esterases can cleave the ester to release the active peptide. researchgate.netbiosynth.com
Conjugation: The carboxyl group can be activated to couple with other molecules, such as fluorescent tags, biotin, or carrier proteins, for various research applications. creative-peptides.com
Investigation of Stereochemical Integrity and Epimerization Control During Coupling Reactions Involving Glutamic Acid Residues
Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as racemization can lead to diastereomeric impurities that are difficult to separate and can significantly impact the biological activity of the final peptide. researchgate.netdntb.gov.ua Glutamic acid residues can be susceptible to epimerization, particularly during the activation of the carboxylic acid for peptide bond formation. peptide.com
Epimerization typically occurs through the formation of an oxazolone (B7731731) intermediate. nih.govpeptide.com The rate of epimerization is influenced by several factors, including the type of coupling reagent, the base used, reaction temperature, and the nature of the amino acid itself. peptide.comhighfine.com
Strategies to minimize epimerization include:
Choice of Coupling Reagents: The use of urethane-protected amino acids, like Fmoc-amino acids, generally suppresses racemization. Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can further reduce the risk of epimerization when used with carbodiimide coupling reagents. peptide.comhighfine.comnih.gov
Control of Reaction Conditions: Lowering the reaction temperature and using hindered bases can help to minimize the rate of oxazolone formation and subsequent epimerization. nih.gov
Pre-activation Time: Minimizing the pre-activation time of the carboxylic acid before the addition of the amine component can also reduce the extent of racemization. nih.gov
Studies have shown that while some degree of racemization can occur during peptide synthesis, it is generally low (less than 0.4% per cycle) when appropriate coupling methods are employed. nih.gov Careful selection of coupling reagents and reaction conditions is essential to ensure the stereochemical purity of peptides containing glutamic acid residues. peptide.comnih.gov
Factors Influencing Racemization of Activated Carboxylic Acid Intermediates
The activation of the carboxylic acid on the glycine moiety of this compound is a prerequisite for forming a new peptide bond. However, this activation process can inadvertently lead to the racemization of the preceding amino acid, glutamic acid. Racemization is the process that leads to a mixture of stereoisomers. thieme-connect.de The loss of chiral integrity typically proceeds through two primary mechanisms. nih.govbachem.com
The most predominant mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. nih.govrsc.org The activation of the C-terminal carboxyl group, in the presence of a base, can facilitate an intramolecular attack by the carbonyl oxygen of the glutamic acid residue, leading to the formation of a planar, achiral oxazolone ring. bachem.comrsc.org The susceptibility of this intermediate's α-proton to abstraction by a base results in a loss of stereochemical information. A second, less common mechanism is the direct enolization via the abstraction of the α-proton from the activated amino acid residue by a base. nih.govbachem.com
Several factors significantly influence the rate and extent of racemization during the coupling reaction. The N-protecting group on the amino acid plays a crucial role; urethane-based protecting groups like Fmoc are known to significantly suppress oxazolone formation compared to acyl-type protecting groups, thereby reducing the risk of racemization. bachem.comrsc.org
Other key factors include:
Activating Agent: The choice of coupling reagent used to activate the carboxylic acid is critical. Highly reactive intermediates are more prone to racemization. Carbodiimides are common condensing agents, but their use without additives can lead to significant racemization. bachem.comhighfine.com
Base: Tertiary amines are typically used in peptide synthesis, and their properties have a profound effect on racemization. nih.govhighfine.com Bases with high steric hindrance and lower basicity, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are preferred over less hindered and stronger bases like triethylamine (TEA), as they are less likely to abstract the α-proton. bachem.comhighfine.com
Solvent: The polarity of the solvent can influence racemization rates, with non-polar solvents sometimes being favored to reduce the side reaction. slideshare.net
Temperature: Elevated reaction temperatures can increase the rate of both the desired coupling reaction and the undesired racemization. nih.gov This is a particular consideration in microwave-enhanced peptide synthesis, where lowering the temperature for sensitive residues like cysteine and histidine has been shown to limit racemization. nih.govresearchgate.net
| Factor | Influence on Racemization | Research Findings |
|---|---|---|
| Activating Agent | The reactivity of the coupling reagent directly impacts the formation of racemization-prone intermediates. | Carbodiimides (e.g., DCC, DIC) require additives to suppress racemization. bachem.com |
| Base | Stronger, less sterically hindered bases increase the rate of α-proton abstraction. | N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used. For high-risk cases, the weaker, more hindered base sym.-collidine is recommended. bachem.comhighfine.com |
| Nα-Protecting Group | Urethane-type protecting groups (Fmoc, Boc) inhibit the formation of oxazolone intermediates. | Fmoc and Boc groups significantly reduce racemization compared to acyl groups because the lone pair of electrons on the nitrogen is delocalized into the urethane carbonyl group, making it less available for oxazolone ring formation. bachem.comrsc.org |
| Temperature | Higher temperatures accelerate racemization rates. | In microwave-assisted synthesis, reducing the coupling temperature from 80°C to 50°C was shown to limit racemization for sensitive amino acids. nih.gov |
| Solvent | Solvent polarity can affect the stability of charged intermediates and transition states involved in racemization. | The use of non-polar solvents may reduce racemization. slideshare.net |
Additives and Reaction Modifiers for Minimizing Stereochemical Impurities
To counteract the risk of racemization, particularly when using carbodiimide-based coupling reagents, additives are almost universally employed. bachem.comcreative-peptides.com These additives function by converting the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide, into an active ester. This active ester is more stable and less prone to racemization but remains sufficiently reactive to form the desired peptide bond with the incoming amine nucleophile. bachem.compeptide.com
The most widely used additives are N-hydroxybenzotriazole derivatives:
1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the most common and effective additive for suppressing racemization in carbodiimide-mediated reactions. bachem.comcreative-peptides.com It reacts with the activated carboxyl intermediate to form a HOBt-ester, which mitigates the formation of the oxazolone. peptide.com
1-Hydroxy-7-azabenzotriazole (B21763) (HOAt): HOAt is generally more effective than HOBt at both accelerating coupling reactions and suppressing racemization. bachem.compharm.or.jp The nitrogen atom at the 7-position is believed to participate in the reaction, further enhancing its efficacy.
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Developed as a non-explosive and safer alternative to HOBt and HOAt, Oxyma demonstrates high coupling rates with low levels of racemization when used in combination with carbodiimides. bachem.comacs.org
In addition to these common additives, other reaction modifiers have been investigated:
Copper(II) Chloride (CuCl₂): The addition of CuCl₂ has been shown to be effective in suppressing racemization, especially in segment condensation strategies. peptide.compharm.or.jp It can be used alone or simultaneously with HOBt to achieve a racemization-free coupling with high yields. nih.gov The mechanism is believed to involve the prevention of racemization of the small amount of oxazolone that may still form even in the presence of HOBt. nih.gov
The addition of HOBt has also been found to reduce aspartimide formation, a related side reaction that can occur with aspartic acid residues and also lead to racemization. nih.govpeptide.com
| Additive/Modifier | Mechanism of Action | Key Advantages |
|---|---|---|
| HOBt (1-Hydroxybenzotriazole) | Forms an active ester intermediate, which is less prone to racemization than the initial activated species (e.g., O-acylisourea). creative-peptides.compeptide.com | Cost-effective and highly effective at inhibiting racemization. creative-peptides.com |
| HOAt (1-Hydroxy-7-azabenzotriazole) | Similar to HOBt, but the 7-aza group is thought to provide neighboring group participation, enhancing reactivity and suppression of racemization. bachem.com | More effective than HOBt in accelerating coupling and suppressing racemization. bachem.com |
| OxymaPure® | Forms a reactive oxime ester. | A non-explosive alternative to HOBt/HOAt with excellent performance. bachem.comacs.org |
| CuCl₂ (Copper(II) Chloride) | Prevents racemization of any oxazolone intermediate that may form. nih.gov | Effective in eliminating racemization, especially in segment couplings, and can be used with HOBt. peptide.comnih.gov |
| HOSu (N-Hydroxysuccinimide) | Forms an active succinimidyl ester. | Shelf-stable, but can be susceptible to the Lossen rearrangement, a potential side reaction. bachem.com |
Advanced Applications and Utilization of Fmoc Dl Glu Otbu Otbu Gly Oh in Complex Molecular Architectures
Strategic Integration into the Synthesis of Branched and Cyclic Peptides
The trifunctional nature of the glutamic acid residue within the Fmoc-DL-Glu(OtBu)-Gly-OH unit is fundamental to its application in creating non-linear peptide architectures. The protected gamma-carboxyl group on the side chain presents an orthogonal handle that can be selectively deprotected to serve as an anchoring point for building branched peptides or as a reactive site for intramolecular cyclization.
Macrocyclization is a critical strategy in medicinal chemistry to enhance the stability, selectivity, and bioavailability of peptides by constraining their conformation. nih.govnih.gov Protected dipeptides are instrumental in these strategies. The synthesis of cyclic peptides can be achieved through various methods, including head-to-tail lactamization, side chain-to-side chain cyclization, or side chain-to-terminus cyclization. nih.govuni-kiel.de
In the context of Fmoc-DL-Glu(OtBu)-Gly-OH, the OtBu-protected side chain is particularly useful. After the linear peptide has been assembled using the C-terminal glycine's carboxyl group, the OtBu group can be selectively removed with mild acid. This unmasks the side-chain carboxylic acid, which can then be activated to form an amide bond with a free N-terminus or a side-chain amine (e.g., from a lysine (B10760008) residue) elsewhere in the sequence. On-solid support cyclization is often preferred as the pseudo-dilution effect minimizes intermolecular side reactions. nih.gov The choice of cyclization strategy depends on the desired final structure and the other functional groups present in the peptide sequence. nih.govrsc.orgresearchgate.net
| Cyclization Strategy | Bond Formed | Key Reagents/Conditions | Advantages & Considerations |
|---|---|---|---|
| Lactamization (Head-to-Tail) | Amide | Coupling reagents (HBTU, HATU, DPPA); Solid-phase or solution-phase | Most common method; Risk of epimerization at C-terminus; Pseudo-dilution on solid support is beneficial. nih.govnih.gov |
| Thioether Formation | Thioether | Reaction between a cysteine thiol and an electrophile (e.g., chloroacetyl group) | Forms a stable, non-hydrolyzable bond; Orthogonal to amide bond formation. nih.gov |
| Disulfide Bridge | Disulfide | Oxidation of two cysteine residues (e.g., air oxidation, iodine) | Common in natural peptides; Reversible bond, can be cleaved under reducing conditions. nih.govrsc.org |
| Click Chemistry (Azide-Alkyne Cycloaddition) | Triazole | Copper(I) catalyst or strain-promoted (copper-free); Requires incorporation of azide (B81097) and alkyne functionalities | High efficiency and orthogonality; Forms a stable, aromatic linker. nih.govuni-kiel.de |
| Ring-Closing Metathesis (RCM) | Carbon-Carbon Double Bond | Grubbs or other ruthenium catalysts; Requires two terminal alkene side chains | Creates a non-peptidic linkage, enhancing proteolytic stability. uni-kiel.de |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolysis. nih.gov The incorporation of non-natural amino acids is a key strategy in their design. nih.govsigmaaldrich.com The Fmoc-DL-Glu(OtBu)-Gly-OH building block is valuable in this context for several reasons. The presence of the D-isomer of glutamic acid in the racemic mixture introduces a non-natural configuration into the peptide backbone. The incorporation of D-amino acids can induce specific secondary structures, such as β-turns, and significantly increases resistance to enzymatic degradation. uni-kiel.denih.gov
Furthermore, the glutamic acid side chain can serve as a scaffold. After deprotection, it can be functionalized with non-peptidic moieties to create hybrid molecules. This allows for the introduction of diverse chemical functionalities that can modulate the molecule's interaction with biological targets. Various heterocyclic scaffolds, for instance, can be synthesized on the solid phase to act as dipeptide surrogates, constraining the peptide into a bioactive conformation. nih.gov
Development of Oligomeric and Polymeric Materials Derived from Dipeptide Units
Beyond single molecules, protected dipeptides are powerful precursors for the bottom-up fabrication of advanced biomaterials. The self-assembly of these units into ordered supramolecular structures is driven by a combination of non-covalent interactions, leading to the formation of materials like hydrogels and nanofibers with applications in tissue engineering and drug delivery. acs.orgmanchester.ac.uk
The self-assembly of Fmoc-dipeptides is a well-studied phenomenon. nih.gov The process is primarily driven by two synergistic interactions: π-π stacking of the aromatic fluorenyl rings of the Fmoc groups and intermolecular hydrogen bonding between the peptide backbones, which often leads to the formation of β-sheet-like structures. manchester.ac.uknih.gov These interactions cause the dipeptide molecules to arrange into one-dimensional nanostructures, such as fibers or ribbons.
These nanofibers can then entangle to form a three-dimensional network that immobilizes large amounts of water, resulting in the formation of a hydrogel. nih.gov The properties of the resulting material are highly dependent on the specific amino acid sequence. Factors such as the hydrophobicity and charge of the amino acid side chains, as well as their stereochemistry (L vs. D), can significantly influence the morphology of the nanostructures and the mechanical properties of the hydrogel. acs.orgresearchgate.netrsc.org The self-assembly process can often be triggered by environmental cues such as a change in pH or temperature, which alters the ionization state of the terminal carboxyl group and modulates the intermolecular forces. manchester.ac.uk
The modular nature of peptides allows for the rational design of supramolecular materials with tailored properties. ub.edursc.org By selecting different amino acids for the dipeptide unit, researchers can fine-tune the resulting supramolecular architecture. For example, incorporating aromatic amino acids can enhance π-π stacking interactions and increase the mechanical rigidity of the resulting hydrogel, while charged residues can influence solubility and responsiveness to pH. nih.govacs.org
These peptide-based materials are attractive for biomedical applications because they are biocompatible and can mimic the structure of the natural extracellular matrix. acs.org They can be designed to be injectable, shear-thinning, and self-healing, making them suitable for minimally invasive delivery. acs.org Furthermore, bioactive sequences can be incorporated into the dipeptide design to create materials that can actively signal to cells or control the release of therapeutic agents. acs.orgrsc.org The combination of peptide self-assembly with other molecular systems, such as DNA nanostructures, can create complex hybrid materials with unique, emergent properties. scispace.com
| Fmoc-Dipeptide Sequence | Resulting Supramolecular Structure | Key Driving Forces | Potential Application |
|---|---|---|---|
| Fmoc-Phe-Phe | Nanofibers, Hydrogel | π-π stacking, Hydrogen bonding (antiparallel β-sheets) | 3D cell culture, Tissue engineering. nih.gov |
| Fmoc-Tyr-Leu | Coiled nanofibers, Spherical aggregates | Aromatic interactions, Hydrogen bonding | Controlled self-assembly via ultrasonication. nih.gov |
| Fmoc-Phe-Leu | Shear-thinning, self-healing hydrogel | Synergistic hydrophobic and hydrogen-bonding interactions | Injectable biomaterials, Endoscopic fillers. acs.org |
| Fmoc-Leu-Asp | Fibrous hydrogel | pH-triggered assembly, Hydrogen bonding | Carrier for antigen presentation. nih.gov |
| Fmoc-D-Phe-D-Phe | Distinct nanofiber scaffolds | Chirality-dependent packing and interactions | Designing materials with unique chiral properties. rsc.org |
Precursor Role in Non-Peptidic Small Molecule Synthesis and Ligand Design
The utility of Fmoc-DL-Glu(OtBu)-Gly-OH extends beyond peptide chemistry. Its defined stereochemistry and array of functional groups make it a valuable chiral building block for the synthesis of complex organic molecules and ligands. The glutamic acid component, in particular, can serve as a scaffold for presenting functional groups in a specific three-dimensional arrangement.
For instance, related protected amino acids like Fmoc-Glu(OtBu)-OH have been employed as ligands in palladium-catalyzed C-H activation reactions or as linkers for conjugating multiple small-molecule drugs to a single scaffold, creating novel therapeutic agents. sigmaaldrich.com The dipeptide unit can be used similarly, where the peptide backbone acts as a rigid spacer between the glutamic acid side chain and another functionality attached to the glycine (B1666218) terminus. After constructing a desired scaffold, the peptide bonds can be reduced or modified to remove their peptidic character, resulting in a non-peptidic small molecule. This approach is particularly powerful in ligand design for targeting proteins or receptors, where the spatial orientation of pharmacophores is critical for binding affinity and selectivity. The compound can also be instrumental in creating building blocks for more complex conjugates, such as those used in the synthesis of modern therapeutics like Tirzepatide, where a lysine residue is acylated with a fatty acid via a glutamic acid linker. nbinno.com
Use as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
There is no scientific literature available that describes the use of Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH as a chiral auxiliary or as a ligand in asymmetric catalysis. As a racemic "DL" mixture, this compound is inherently unsuitable for applications requiring enantiopure chiral induction. Chiral auxiliaries and ligands for asymmetric catalysis rely on a single, defined stereoisomer (either D or L) to control the stereochemical outcome of a reaction.
Incorporation into Complex Organic Frameworks
No research has been published detailing the incorporation of this compound into complex organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). The synthesis of such frameworks typically requires building blocks with specific geometries and functionalities, and the use of this particular dipeptide derivative has not been reported.
Applications in High-Throughput Synthesis and Combinatorial Library Generation
There are no documented instances of this compound being utilized in high-throughput synthesis platforms or for the generation of combinatorial libraries. Although protected amino acids and dipeptides are fundamental to these processes, the specific title compound is not mentioned in the context of these applications in the available scientific and technical literature.
The absence of research findings for "this compound" in these specialized areas suggests that it is either not a compound that has been synthesized or its potential applications in these fields have not been explored or reported in publicly accessible literature.
Analytical Methodologies for Process Monitoring and Structural Elucidation in Synthesis
In-Process Spectroscopic Techniques for Reaction Monitoring and Conversion Analysis
Real-time or near-real-time monitoring of synthetic steps is essential for optimizing reaction conditions and ensuring high-yield conversions. Spectroscopic methods are particularly well-suited for this purpose, offering non-invasive and rapid feedback on the status of key chemical transformations.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to the synthetic strategy for this dipeptide, and its quantitative removal is a critical step. The cleavage of the Fmoc group is typically achieved using a secondary amine base, such as piperidine (B6355638). This process can be accurately monitored using UV-Vis spectroscopy.
The Fmoc group itself is UV-active, but the cleavage reaction liberates it as a dibenzofulvene (DBF) moiety, which is subsequently trapped by the piperidine base to form a piperidine-dibenzofulvene adduct. This adduct possesses a distinct and strong chromophore with a characteristic absorbance maximum (λ_max) around 301 nm.
By continuously flowing the reaction effluent from the synthesis vessel (e.g., a solid-phase peptide synthesis reactor) through a flow-cell in a UV-Vis spectrophotometer, the concentration of the released adduct can be quantified in real-time using the Beer-Lambert law (A = εbc). A stable, plateaued absorbance reading indicates that the deprotection reaction has gone to completion, signaling that the N-terminus of the glutamic acid residue is free and ready for the subsequent coupling step with glycine (B1666218). This method provides quantitative data on deprotection efficiency, allowing for the identification of incomplete reactions that could otherwise lead to deletion-sequence impurities.
Table 5.1.1: Parameters for UV-Vis Monitoring of Fmoc Deprotection
| Parameter | Description | Typical Value/Condition | Rationale |
| Analyte | Piperidine-dibenzofulvene adduct | - | The direct product of the Fmoc cleavage reaction. |
| Wavelength (λ_max) | Wavelength of maximum absorbance | ~301 nm | Provides maximum sensitivity for the analyte. |
| Reagent | Cleavage solution | 20% (v/v) Piperidine in DMF | Standard reagent for efficient Fmoc removal. |
| Monitoring Mode | In-line or at-line flow cell | Continuous | Allows for real-time tracking of reaction completion. |
| Endpoint Criterion | Stable absorbance reading | Absorbance returns to baseline or plateaus | Indicates that no more Fmoc group is being cleaved from the peptide. |
While UV-Vis spectroscopy excels at monitoring the deprotection step, real-time refractive index (RI) measurement offers a complementary approach for monitoring the coupling step in Solid-Phase Peptide Synthesis (SPPS). The principle relies on the change in the bulk refractive index of the liquid phase as soluble reactants are consumed and incorporated onto the insoluble solid-phase resin.
During the coupling of glycine to the deprotected Glu(OtBu)-resin, the concentration of the activated glycine species in the reaction solution decreases. This change in solute concentration leads to a corresponding change in the solution's refractive index. An in-line refractometer can detect this change with high precision. The RI signal will change dynamically as the reaction proceeds and will eventually stabilize to a constant value, indicating that the coupling reaction has reached completion. This technique is particularly valuable as it provides a direct measure of the progress of the coupling reaction itself, independent of chromophoric protecting groups.
Chromatographic Purity Assessment and Isolation Techniques in Dipeptide Synthesis
Chromatography is the cornerstone technique for both assessing the purity of the crude Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH product and for its purification. The complexity of the reaction mixture, which may contain diastereomers, unreacted starting materials, and side-products, necessitates high-resolution separation methods.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing the purity of the crude dipeptide. The significant hydrophobicity imparted by the Fmoc and tert-butyl (OtBu) groups makes the compound well-suited for retention on a non-polar stationary phase, such as octadecylsilane (B103800) (C18).
A typical analytical method involves a gradient elution system. The mobile phase generally consists of an aqueous component (Solvent A), often water with 0.1% trifluoroacetic acid (TFA) to improve peak shape and act as an ion-pairing agent, and an organic component (Solvent B), typically acetonitrile (B52724) (ACN) with 0.1% TFA. The gradient program starts at a low concentration of ACN and gradually increases, eluting compounds in order of increasing hydrophobicity. This compound, being highly non-polar, will elute at a relatively high ACN concentration. This method can effectively separate the desired product from more polar impurities, such as unreacted glycine or incompletely protected glutamic acid, and less polar impurities like byproducts formed from coupling reagents.
Table 5.2.1: Representative RP-HPLC Data for Crude Product Analysis
| Retention Time (min) | Peak Identity (Hypothetical) | Rationale for Elution Order |
| 4.5 | Unreacted Glycine / HOBt | Highly polar, elutes early in the gradient. |
| 12.8 | Fmoc-DL-Glu(OtBu)-OH (Starting Material) | Polar carboxyl group makes it elute before the final dipeptide. |
| 18.2 | Fmoc-D-Glu(OtBu)(OtBu)-Gly-OH (Product Diastereomer 1) | Highly hydrophobic target compound. |
| 18.6 | Fmoc-L-Glu(OtBu)(OtBu)-Gly-OH (Product Diastereomer 2) | Diastereomers may have slightly different retention times. |
| 21.1 | Dimerized or Capped Impurities | Often more hydrophobic than the target product. |
A significant challenge in the synthesis of this compound arises from the use of a racemic DL-glutamic acid starting material. This results in a product that is a 1:1 mixture of two diastereomers: Fmoc-D-Glu(OtBu)(OtBu)-Gly-OH and Fmoc-L-Glu(OtBu)(OtBu)-Gly-OH. Since diastereomers have different physical and chemical properties, their separation is feasible.
Achiral RP-HPLC Optimization: In some cases, diastereomers can be resolved on standard achiral columns (e.g., C18) by meticulously optimizing separation parameters. Factors such as the gradient slope, mobile phase composition, column temperature, and flow rate can be adjusted to maximize the difference in interaction between each diastereomer and the stationary phase, potentially leading to baseline separation.
Chiral Chromatography: For robust and complete separation, Chiral HPLC is the preferred method. This technique utilizes a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomeric glutamic acid core of the dipeptide. The two diastereomers form transient diastereomeric complexes of differing stability with the CSP, resulting in different retention times and enabling their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for this type of separation. This technique is not only crucial for preparative isolation of the individual stereoisomers but also for the analytical confirmation of the racemic nature of the synthesized batch.
Advanced Mass Spectrometric Approaches for Confirming Synthetic Transformations
Mass spectrometry (MS) is an indispensable tool for the definitive confirmation of the molecular identity of this compound. It provides an exact molecular weight and, through fragmentation analysis, confirms the sequence and presence of protecting groups.
Electrospray ionization (ESI) is the preferred soft ionization method, as it allows the intact, thermally labile dipeptide derivative to be transferred into the gas phase as a charged ion with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically <5 ppm error). This allows for the unambiguous determination of the elemental composition, C₂₆H₃₀N₂O₆, distinguishing it from any other potential isobaric impurities.
Further structural confirmation is achieved via tandem mass spectrometry (MS/MS). In this technique, the parent molecular ion (e.g., the protonated molecule [M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. Key expected fragments include:
Loss of the tert-butyl group as isobutylene (B52900) (-56 Da).
Loss of the entire Fmoc group (-222 Da).
Characteristic peptide backbone cleavages yielding b- and y-ions, confirming the Glu-Gly sequence.
This detailed fragmentation analysis verifies that the starting materials have been coupled in the correct sequence and that the protecting groups are located at their intended positions.
Table 5.3: Expected Ions in the Mass Spectrum of this compound
| Ion Type | Formula | Calculated m/z | Information Confirmed |
| Parent Ion (HRMS) | |||
| [M+H]⁺ | [C₂₆H₃₀N₂O₆ + H]⁺ | 467.2126 | Confirms the molecular weight and elemental composition of the product. |
| [M+Na]⁺ | [C₂₆H₃₀N₂O₆ + Na]⁺ | 489.1945 | Common adduct, further confirms molecular weight. |
| Key MS/MS Fragments | |||
| [M+H - C₄H₈]⁺ | [C₂₂H₂₂N₂O₆ + H]⁺ | 411.1499 | Loss of isobutylene from a tert-butyl ester group. |
| [M+H - Fmoc]⁺ | [C₁₁H₁₈N₂O₄ + H]⁺ | 245.1288 | Loss of the N-terminal Fmoc group, confirming its presence. |
| y₁ ion | [C₂H₄NO₂ + H]⁺ | 76.0393 | Confirms the C-terminal residue is Glycine. |
Note: Calculated m/z values are for the monoisotopic mass.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Verification
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for the verification of synthetic peptide products. This soft ionization technique allows for the analysis of large, thermally labile molecules like protected peptides without causing significant fragmentation. In the context of Fmoc-DL-Glu(OtBu)-Gly-OH synthesis, ESI-MS is employed to confirm the molecular weight of the final product.
The process involves dissolving the sample in a suitable solvent and pumping it through a fine, heated capillary held at a high potential. This generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
For Fmoc-DL-Glu(OtBu)-Gly-OH, the expected outcome of an ESI-MS analysis in positive ion mode would be the detection of the protonated molecule, [M+H]⁺, as well as adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high accuracy of modern mass spectrometers allows for the experimental m/z value to be matched with the calculated theoretical value, thus confirming the identity of the synthesized compound. The detection of these specific ions provides strong evidence that the coupling of Fmoc-DL-Glu(OtBu)-OH with Glycine has been successful and that the protecting groups remain intact.
Table 1: Physicochemical Properties of Fmoc-DL-Glu(OtBu)-Gly-OH
| Property | Value |
| Molecular Formula | C₃₀H₃₈N₂O₇ |
| Molecular Weight | 538.63 g/mol |
| Monoisotopic Mass | 538.2679 Da |
| Theoretical [M+H]⁺ | 539.2752 m/z |
| Theoretical [M+Na]⁺ | 561.2571 m/z |
Note: The molecular formula and weight are based on the structure Fmoc-DL-Glu(OtBu)-Gly-OH with an additional tert-Butyl ester on the alpha-carboxyl of the glutamic acid residue, as implied by the nomenclature "Glu(OtBu)(OtBu)". This is an unconventional structure, and typically the second OtBu would be on the C-terminal glycine's carboxyl group.
Tandem Mass Spectrometry for Sequence Confirmation of Derived Peptides
The fragmentation of peptides in MS/MS primarily occurs along the peptide backbone, leading to the formation of characteristic ion series, most commonly b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. nist.gov
For Fmoc-protected peptides, the fragmentation pattern can be influenced by the protecting groups. nih.gov A common initial fragmentation is the loss of the Fmoc group (222.1 Da). Subsequent fragmentation of the peptide backbone allows for sequence confirmation. The presence of the tert-butyl (OtBu) protecting group on the glutamic acid side chain (a loss of 56.1 Da for butene) is also a key diagnostic fragmentation. nih.gov
In the case of Fmoc-DL-Glu(OtBu)-Gly-OH, the MS/MS spectrum would be expected to show a series of fragments that confirm the sequence as Glu-Gly. Key expected fragment ions are detailed in the table below. The identification of these specific fragments provides unambiguous confirmation of the dipeptide's sequence and the integrity of the side-chain protecting group.
Table 2: Predicted Key Fragment Ions in Tandem MS of [this compound + H]⁺
| Ion Type | Fragment Structure | Predicted m/z |
| Parent Ion | [Fmoc-Glu(OtBu)₂-Gly-OH + H]⁺ | 539.3 |
| Neutral Loss | [Parent - C₄H₈]⁺ | 483.2 |
| Neutral Loss | [Parent - C₄H₈ - C₄H₈]⁺ | 427.1 |
| b₁ | [Fmoc-Glu(OtBu)₂]⁺ | 482.2 |
| y₁ | [Gly-OH + H]⁺ | 76.0 |
| b₂ | [Fmoc-Glu(OtBu)₂-Gly]⁺ | 539.3 |
| [M+H-Fmoc]⁺ | [H-Glu(OtBu)₂-Gly-OH + H]⁺ | 317.2 |
Note: The fragmentation data is predicted based on standard peptide fragmentation rules and the specific structure of the compound. The "b₁" and "b₂" ions listed are based on the intact, unconventional "Glu(OtBu)₂" residue.
Mechanistic Investigations and Computational Modeling of Fmoc Dl Glu Otbu Otbu Gly Oh Chemistry
Quantum Chemical Studies of Peptide Bond Formation Mechanisms
Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms at an atomic level. pnas.org They allow for the calculation of geometric structures and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.
The formation of the peptide bond between the activated carboxyl group of Fmoc-DL-Glu(OtBu)-OH and the amino group of a subsequent amino acid is the central event in the elongation of a peptide chain. Quantum chemical studies on model systems have explored whether this reaction proceeds through a concerted mechanism, where bond formation and breaking occur simultaneously, or a stepwise mechanism involving a tetrahedral intermediate. jst.go.jp
For many coupling reactions, calculations suggest a concerted pathway where the nucleophilic attack by the amine, the activation of the carbonyl group by the coupling reagent, and proton transfers occur in a single, coordinated step. jst.go.jp High-level quantum chemical calculations on model systems have been used to characterize the transition states for peptide bond formation, revealing eight-membered "double proton shuttle" mechanisms that can involve auxiliary molecules like water. pnas.orgnih.gov The activation energy for reaching this transition state is a critical determinant of the reaction rate. For the coupling of a bulky, protected amino acid like Fmoc-DL-Glu(OtBu)-OH, steric hindrance from both the Fmoc and OtBu groups would be expected to influence the geometry and energy of the transition state, potentially leading to a higher activation barrier compared to less hindered amino acids.
Table 1: Representative Calculated Activation Energies for Peptide Bond Formation Models
| Model System | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Ribosomal PTC Model (50 atoms) | DFT | ~18 (stabilized) | pnas.org |
| Ribosomal PTC Model (full elements) | Ab initio | In agreement with experimental data | pnas.org |
| D-Ala-OEt Polymerization | QM/MM | 37.2 (Acylation with L-Ala-OEt) | rsc.org |
This table presents data from analogous systems to illustrate the range of activation energies calculated for peptide bond formation under different conditions. Specific values for Fmoc-DL-Glu(OtBu)-Gly-OH coupling are not available.
The stability of the Fmoc and OtBu protecting groups under various conditions is critical for successful peptide synthesis. The Fmoc group is designed to be labile to basic conditions (typically piperidine), while the OtBu group is labile to strong acids (typically trifluoroacetic acid, TFA). thermofisher.comnih.gov
Computational studies, particularly DFT calculations, have been employed to investigate the mechanisms of these deprotection reactions. For Fmoc removal, the mechanism involves a base-catalyzed β-elimination. DFT calculations on related systems have shown how the presence of certain residues can stabilize the transition state of Fmoc decomposition, accelerating the deprotection. researchgate.net
Conversely, the stability of the OtBu group to basic conditions and its lability in acid are also well-understood through computational models. The acid-catalyzed removal of the tBu group proceeds via the formation of a stable tert-butyl cation. The energy profile of this reaction confirms its high activation barrier under neutral or basic conditions and its feasibility under strong acid. csic.es For a glutamic acid derivative, the formation of pyroglutamate (B8496135) via cyclization is a potential side reaction, especially under acidic conditions, although it is less common than aspartimide formation in aspartic acid residues. acs.org
Molecular Dynamics Simulations of Protecting Group Interactions and Steric Hindrance
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, capturing conformational changes, solvent interactions, and the influence of steric effects on molecular behavior. uzh.ch This is particularly relevant for a molecule like Fmoc-DL-Glu(OtBu)-Gly-OH, which contains multiple bulky and flexible groups.
The large, aromatic Fmoc group and the bulky OtBu group impose significant steric constraints on the dipeptide backbone. aip.org These constraints can influence the accessible conformations, which in turn affects reactivity and the propensity for aggregation. MD simulations can map the conformational landscape of the protected dipeptide, often visualized using Ramachandran plots of the backbone dihedral angles (φ, ψ).
Studies on other protected dipeptides have shown that bulky protecting groups can restrict the peptide backbone to specific regions of conformational space, sometimes favoring extended conformations that can lead to β-sheet formation and aggregation. nih.gov Conformational analysis of bicyclic dipeptide surrogates has revealed that relative stereochemistry and ring size have a profound effect on key dihedral angles, which can mimic those found in β-sheets. nih.gov For Fmoc-DL-Glu(OtBu)-Gly-OH, the presence of both D and L isomers introduces additional complexity, as the different stereochemistries will lead to distinct preferred conformations and potential intermolecular interactions.
Table 2: Example Dihedral Angles for a Constrained Dipeptide Mimic
| Dipeptide Surrogate | Putative ψ₁ Angle | Putative φ₂ Angle | Conformation | Reference |
|---|
This table shows conformational data for a model system to illustrate how dihedral angles are analyzed. Data for Fmoc-DL-Glu(OtBu)-Gly-OH is not specifically available.
The choice of solvent is critical in peptide synthesis, influencing solubility, reaction rates, and the prevalence of side reactions. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of their role. rsc.org Solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used, and simulations can reveal how they solvate the protected peptide and mediate interactions between reactants.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) studies have shown that the presence of solvent can affect the mechanism of peptide bond formation by restricting the conformational space available to the reactants. researchgate.net Furthermore, MD simulations can help understand solvent-mediated side reactions. For instance, the self-deprotection of Fmoc-protected peptide intermediates in solvents like DMF, even without the addition of a base, has been identified as a cause for the formation of impurities like diketopiperazines. acs.org Understanding the solvation and dynamics of Fmoc-DL-Glu(OtBu)-Gly-OH is key to predicting and mitigating such unwanted pathways.
Rational Design of Improved Coupling Reagents and Reaction Conditions Based on Theoretical Principles
Insights gained from mechanistic and computational studies have driven the rational design of more efficient and safer coupling reagents and optimized reaction conditions. acs.org The goal is to maximize the rate of the desired peptide bond formation while minimizing side reactions, particularly racemization, which is a key concern for the DL-glutamic acid residue in the target compound.
Theoretical principles help explain the superior performance of modern coupling reagents. acs.org For example, uronium/aminium salts like HATU and COMU were developed based on the understanding of the role of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). pnas.org The nitrogen atom in the pyridine (B92270) ring of HOAt can act as a hydrogen bond acceptor, which is understood to enhance reactivity and suppress side reactions. acs.org COMU, for instance, incorporates an OxymaPure moiety, which is more soluble and has a better safety profile than benzotriazole-based additives, a design choice informed by both experimental and theoretical considerations. acs.org
Computational modeling can be used to screen potential new reagents or additives by calculating their activation energies for coupling and their potential to catalyze side reactions. csic.es This allows for a more targeted, rational approach to methods development, moving beyond simple trial-and-error. By understanding the steric and electronic properties of Fmoc-DL-Glu(OtBu)-Gly-OH, chemists can select or design coupling protocols that are specifically suited to accommodate its bulky protecting groups and prevent racemization at the glutamic acid stereocenter. acs.org
Table 3: Comparison of Common Coupling Reagents
| Reagent | Type | Key Features | Theoretical Basis/Advantage |
|---|---|---|---|
| DIC/HOBt | Carbodiimide/Additive | Widely used, cost-effective, soluble byproducts. | HOBt ester is less reactive than O-acylisourea, reducing racemization. bachem.com |
| HBTU/HATU | Uronium/Aminium | High coupling efficiency, fast reaction rates. | HOAt/HOBt moiety is incorporated, neighboring group effect enhances reactivity. pnas.org |
| COMU | Uronium/Aminium | High solubility, good safety profile, efficient with low base. | Oxyma-based design avoids explosive potential of benzotriazoles. acs.org |
General Principles of Computational Screening for Novel Additives to Suppress Racemization
Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant challenge in peptide synthesis, particularly when activating amino acid carboxyl groups for coupling. peptide.commdpi.com The activation process can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to losing its stereochemical integrity at the α-carbon. mdpi.com This is a critical concern for D-amino acid-containing peptides as well.
Computational screening methods offer a powerful tool to identify potential additives that can suppress racemization. These in silico approaches can model the reaction mechanisms at a molecular level and predict the effect of different additives on the activation energy barriers for both the desired coupling reaction and the undesired racemization pathway. mdpi.com
Key Computational Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to model the transition states of chemical reactions. researchgate.net By calculating the energy profiles of the reaction with and without a potential additive, researchers can assess the additive's ability to selectively lower the energy barrier for the peptide bond formation while raising the barrier for oxazolone formation and subsequent racemization. mdpi.comresearchgate.net
Molecular Docking and Dynamics: These methods can be employed to study the interaction of additives with the activated amino acid or the coupling reagents. nih.govresearchpublish.com This can help in understanding how an additive might sterically or electronically hinder the formation of the planar oxazolone intermediate.
Table of Potential Additive Classes for Investigation:
| Additive Class | Putative Mechanism of Action | Relevant Research Context |
| Hydroxybenzotriazole Derivatives (e.g., HOBt, HOAt) | Act as auxiliary nucleophiles, forming an active ester that is less prone to racemization than other activated species. | Commonly used in peptide synthesis to reduce racemization. peptide.com |
| Copper(II) Salts (e.g., CuCl₂) | Can coordinate with the reactants, potentially altering the geometry of the transition state to disfavor racemization. | Shown to be effective in suppressing racemization in both solution and solid-phase synthesis. peptide.com |
| Acidic Additives | Can protonate basic sites that may catalyze racemization, thereby slowing down the epimerization process. | The pH of the reaction medium is a known factor in controlling racemization. preprints.org |
While no specific computational studies on additives for Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH were found, the principles described above would form the basis of such an investigation.
Predicting Optimal Reaction Environments for Efficient Synthesis
The efficiency of peptide synthesis is highly dependent on the reaction environment, which includes the choice of solvent, temperature, and coupling reagents. peptide.com Computational modeling can aid in predicting optimal conditions by simulating how these factors influence reaction kinetics and the stability of reactants and intermediates.
Factors Influencing Reaction Environment:
Solvent: The polarity and solvation properties of the solvent can significantly affect reaction rates and the solubility of the protected peptide. Computational models like the Continuum Solvation Models (e.g., SM8) can be used to evaluate the effect of different solvents on the reaction energetics. researchgate.net
Temperature: While higher temperatures can increase reaction rates, they can also exacerbate racemization. preprints.org Computational studies can help to find a temperature window that balances efficient coupling with minimal epimerization by calculating the temperature dependence of the rate constants for both processes.
Coupling Reagents: The choice of coupling reagent (e.g., DCC, HBTU) is crucial. mdpi.com Computational chemistry can model the mechanism of different coupling reagents to identify those that promote rapid and racemization-free peptide bond formation. mdpi.com
Table of Environmental Parameters and Their Potential Impact:
| Parameter | Potential Effects on Synthesis | Computational Modeling Approach |
| Solvent Polarity | Influences solubility of reactants and stability of charged intermediates. | Solvation models (implicit or explicit) to calculate free energies of solvation. |
| Reaction Temperature | Affects reaction kinetics and the rate of side reactions like racemization. | Transition state theory combined with calculated activation energies to predict temperature-dependent rate constants. |
| Base Concentration | Can influence the rate of Fmoc deprotection and the extent of racemization. | Modeling of base-catalyzed reaction pathways. |
Predicting the optimal environment for the synthesis of this compound would involve a systematic computational study of these parameters to identify conditions that maximize yield and purity.
Future Directions and Innovations in Protected Dipeptide Chemistry Utilizing Fmoc Dl Glu Otbu Otbu Gly Oh Frameworks
Advancements in Automated and Flow Chemistry for Complex Dipeptide Assembly
The synthesis of peptides, traditionally a laborious and time-consuming process, is being transformed by automation and continuous flow technologies. asymchem.comgrammeroverview.com These innovations promise higher throughput, improved reproducibility, and greater efficiency, particularly for the assembly of complex dipeptides and larger peptide structures. asymchem.comintavispeptides.com
Microfluidic and Continuous Flow Reactor Designs for Efficient Synthesis
Continuous flow chemistry and microfluidic reactors are at the forefront of improving peptide synthesis. nih.gov Unlike traditional batch synthesis, where reagents are mixed in a single vessel, flow chemistry involves the continuous pumping of reagents through a network of tubes or channels. whiterose.ac.uk This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent and higher-quality products. peptidream.comoup.com
Microfluidic reactors, which are miniaturized continuous flow systems, offer additional advantages. researchgate.net Their high surface-area-to-volume ratio enhances heat and mass transfer, accelerating reaction rates and improving yields. researchgate.net For instance, the synthesis of a dipeptide that might take hours in a conventional reactor can be completed in minutes or even seconds in a microfluidic device. oup.comrsc.orgresearchgate.net Teflon-based microfluidic synthesizers have been developed for solid-phase peptide synthesis (SPPS), demonstrating a significant reduction in coupling and cleavage times. rsc.org These systems are particularly well-suited for the synthesis of complex dipeptides, where precise control is crucial to prevent side reactions. whiterose.ac.uk
Recent developments have seen the creation of automated continuous-flow liquid-phase peptide synthesizers, which can handle both the reaction and subsequent workup and concentration steps. peptidream.com This integration streamlines the entire process, reducing manual intervention and the potential for error. peptidream.com The use of multi-phasic flow reactors has also been shown to minimize unwanted side-reactions in the synthesis of di- and tri-peptides. whiterose.ac.uk
Table 1: Comparison of Reactor Technologies for Dipeptide Synthesis
| Feature | Batch Reactor | Continuous Flow Reactor | Microfluidic Reactor |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |
| Process Control | Limited | High | Very High |
| Heat & Mass Transfer | Poor | Good | Excellent |
| Scalability | Difficult | Moderate | Challenging |
| Reagent Consumption | High | Reduced | Minimal |
| Suitability for Complex Peptides | Moderate | High | High |
Integration of Real-Time Monitoring and Feedback Control in Automated Systems
A significant leap forward in automated peptide synthesis is the integration of real-time monitoring and feedback control. rsc.orgrsc.org Process Analytical Technology (PAT) tools are being incorporated into synthesis systems to track reaction progress and quality in real time. peptidream.comdigitellinc.com Techniques such as UV monitoring, refractometry, and conductivity measurements allow for the precise determination of reaction endpoints, ensuring complete coupling and deprotection steps. digitellinc.comnih.govactivotec.com
For example, UV detectors can monitor the release of the Fmoc protecting group, providing a clear indication of the deprotection reaction's completion. activotec.comnih.gov This data can be fed back to the synthesizer's control system, which can then automatically adjust reaction times or repeat steps if necessary, a concept known as feedback control. rsc.orgpsu.edursc.org This "smart" automation prevents the unnecessary use of excess reagents and minimizes the formation of deletion or truncated peptide impurities that can arise from incomplete reactions. americanpeptidesociety.orggoogle.com
Variable bed flow reactors equipped with pressure sensors can monitor resin swelling in real-time, which correlates with coupling efficiency and can detect on-resin aggregation, a common problem in SPPS. rsc.orgrsc.org This allows for on-the-fly optimization of the synthesis cycle. rsc.org Near-infrared (NIR) spectroscopy has also been employed for in-line monitoring of peptide bond formation in continuous-flow liquid-phase synthesis. peptidream.com The integration of these monitoring and control systems leads to more robust, efficient, and "greener" peptide synthesis processes with higher purity and yield. digitellinc.comamericanpeptidesociety.org
Exploration of Novel Protecting Group Combinations and Orthogonal Strategies
The success of complex peptide synthesis hinges on the strategic use of protecting groups. springernature.com The Fmoc/tBu strategy, as seen in Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH, is a cornerstone of SPPS, but the demand for increasingly complex molecules necessitates the development of new protecting groups and more sophisticated orthogonal schemes. iris-biotech.debiosynth.com
Development of More Labile or Robust Protecting Groups for Specific Applications
The ideal protecting group is easily introduced, stable throughout the synthesis, and can be removed under specific conditions without affecting other parts of the peptide. biosynth.com Research is ongoing to develop new protecting groups with tailored lability or enhanced robustness to meet the demands of specific applications. universiteitleiden.nl
For instance, in the synthesis of peptides containing sensitive residues or modifications, protecting groups that can be cleaved under very mild conditions are highly desirable. Groups like methyltrityl (Mtt) and methoxytrityl (Mmt) are labile to dilute trifluoroacetic acid (TFA) and are used for the selective deprotection of side chains on-resin. iris-biotech.de For thiol protection in cysteine residues, novel S-xanthenyl groups like S-9H-xanthen-9-yl (Xan) have been developed that are compatible with the Fmoc strategy. acs.org Another innovative approach is the N-methyl-phenacyloxycarbamidomethyl (Pocam) group, a thiol protecting group that can be cleaved with Zn/AcOH, adding another layer of orthogonality. rsc.org
Conversely, for long and difficult peptide sequences, more robust protecting groups may be required to prevent premature cleavage during the extended synthesis. The development of protecting groups with fine-tuned stability allows chemists to design more efficient and reliable synthetic routes for complex target molecules. researchgate.net
Multi-Orthogonal Protection Schemes for Highly Complex Structures
The synthesis of highly complex peptides, such as those with multiple disulfide bonds, branching, or conjugations, requires multi-orthogonal protection schemes. nih.gov This involves using three or more protecting groups that can be removed independently of one another. wikipedia.org
A common multi-orthogonal strategy combines the base-labile Fmoc group, the acid-labile Boc group, and the hydrogenolysis-cleavable Cbz (or Z) group. This allows for the selective deprotection and modification of different parts of the peptide molecule in a controlled manner. For example, a lysine (B10760008) side chain might be protected with a Boc group, while a glutamic acid side chain is protected with a benzyl (B1604629) (Bzl) ester. The Fmoc group on the N-terminus can be removed with a base to allow for chain elongation. Subsequently, the Boc group can be removed with a mild acid to allow for side-chain modification, and finally, the Bzl group can be removed by hydrogenation, all while the peptide remains attached to the resin.
The ability to selectively unmask different functional groups at will is crucial for creating complex peptide architectures and peptide-based materials. springernature.com As the complexity of target molecules increases, the demand for novel and truly orthogonal protecting groups will continue to drive innovation in this area. universiteitleiden.nlnih.gov
Table 2: Common Orthogonal Protecting Group Combinations
| Protecting Group 1 | Cleavage Condition | Protecting Group 2 | Cleavage Condition | Protecting Group 3 | Cleavage Condition |
|---|---|---|---|---|---|
| Fmoc | Base (e.g., Piperidine) | tBu | Acid (e.g., TFA) | - | - |
| Fmoc | Base (e.g., Piperidine) | Boc | Acid (e.g., TFA) | Cbz/Bn | Hydrogenolysis |
| Alloc | Pd(0) | Fmoc | Base (e.g., Piperidine) | tBu | Acid (e.g., TFA) |
| ivDde | Hydrazine | Fmoc | Base (e.g., Piperidine) | Boc | Acid (e.g., TFA) |
Integration into the Synthesis of Next-Generation Peptide-Based Materials and Supramolecular Structures
Protected dipeptides like this compound are not just intermediates in peptide synthesis; they are also valuable building blocks for the creation of novel peptide-based materials and supramolecular structures. manchester.ac.uk The self-assembly properties of these molecules, driven by non-covalent interactions such as hydrogen bonding and π-π stacking from the Fmoc group, can be harnessed to create a variety of nanostructures. frontiersin.orgdergipark.org.tr
Fmoc-dipeptides have been shown to self-assemble into hydrogels, which are highly hydrated, three-dimensional networks with applications in tissue engineering, 3D cell culture, and drug delivery. manchester.ac.ukfrontiersin.orgrsc.org The properties of these hydrogels can be tuned by changing the amino acid sequence of the dipeptide, which in turn affects the intermolecular interactions and the resulting nanostructure. acs.orguco.es
The ability to control the self-assembly process opens up possibilities for designing "smart" materials that respond to specific stimuli such as pH or temperature. manchester.ac.uk Furthermore, the functional groups on the amino acid side chains, once deprotected, can be used to conjugate other molecules, such as drugs or imaging agents, to the self-assembled nanostructure. nih.gov The precise arrangement of these functional groups within the supramolecular assembly can lead to materials with unique catalytic or recognition properties. csic.es As our understanding of the principles governing peptide self-assembly grows, so too will our ability to design and create next-generation peptide-based materials with tailored functions for a wide range of biomedical and biotechnological applications. anu.edu.auukri.orgmdpi.combachem.comnih.gov
Precision Polymer Synthesis Utilizing Protected Dipeptide Monomers
The synthesis of polymers with precisely controlled sequences and architectures is a significant goal in polymer chemistry, offering pathways to materials with tailored properties. Protected dipeptides like This compound are promising monomers for creating such precision polymers, including polypeptides and polypeptoids.
The presence of a carboxylic acid and a protected amine (after removal of the Fmoc group) allows this dipeptide to act as an A-B type monomer in polycondensation reactions. The general approach involves the deprotection of the N-terminal Fmoc group, followed by activation of the C-terminal carboxylic acid to facilitate amide bond formation. wikipedia.orgnih.gov
Key Polymerization Strategies:
Solution-Phase Polycondensation: This method would involve the stepwise coupling of the deprotected dipeptide monomer in solution. While offering control, achieving high molecular weights can be challenging.
Solid-Phase Polypeptide Synthesis (SPPS): Adapting SPPS methodologies could allow for the synthesis of monodisperse, sequence-defined oligomers or polymers. sigmaaldrich.comjournal-imab-bg.org The dipeptide could be sequentially added to a growing chain on a solid support.
Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs): A highly efficient method for producing high molecular weight polypeptides involves the conversion of the amino acid or peptide into an N-carboxyanhydride (NCA) monomer. acs.orgnih.govmdpi.com The This compound could be converted to its corresponding NCA and subsequently polymerized. The racemic nature of the monomer would be expected to influence the stereoregularity and resulting properties of the polymer.
Research Findings and Potential Characteristics:
While specific polymerization data for This compound is not yet prevalent in published literature, we can extrapolate potential outcomes based on similar systems. The bulky tert-butyl groups would likely influence the polymer's solubility and thermal properties, potentially increasing its solubility in organic solvents and affecting its glass transition temperature. The racemic (DL) nature of the glutamic acid residue would result in an atactic polypeptide, which is expected to be amorphous and exhibit different solubility and mechanical properties compared to its isotactic (all L or all D) counterparts.
Below is a hypothetical data table illustrating the potential properties of polymers derived from this monomer, based on general knowledge of polypeptide chemistry.
| Property | Predicted Characteristic for Poly[DL-Glu(OtBu)(OtBu)-Gly] | Rationale |
| Stereochemistry | Atactic | Polymerization of a racemic (DL) monomer. |
| Secondary Structure | Predominantly random coil | Lack of stereoregularity disrupts the formation of stable secondary structures like α-helices or β-sheets. |
| Solubility | Soluble in a range of organic solvents (e.g., THF, DCM) | The bulky and hydrophobic tert-butyl protecting groups enhance solubility. |
| Thermal Properties | Amorphous with a defined glass transition temperature (Tg) | The atactic nature prevents crystallization. The Tg would be influenced by the bulky side chains. |
| Stimuli-Responsiveness | Potentially pH-responsive after deprotection | Removal of the tert-butyl esters would expose carboxylic acid groups, leading to changes in conformation and solubility with pH. frontiersin.org |
Engineered Self-Assembling Systems from Designed Peptidic Building Blocks
The self-assembly of small molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. Fmoc-dipeptides are renowned for their ability to self-assemble into a variety of structures, most notably hydrogels composed of nanofibrillar networks. frontiersin.orgresearchgate.net The driving forces behind this assembly are primarily π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. nih.govrsc.org
This compound as a Self-Assembling Unit:
This specific dipeptide possesses several features that would critically influence its self-assembly behavior:
Amphiphilicity: The molecule has a large hydrophobic component (Fmoc and OtBu groups) and a hydrophilic carboxylic acid, making it amphiphilic and prone to assemble in aqueous environments to minimize exposure of the hydrophobic parts to water.
Bulky Protecting Groups: The two tert-butyl groups on the glutamic acid side chain are sterically demanding. This bulkiness could influence the packing of the molecules within the self-assembled structure, potentially leading to looser networks or different morphologies compared to less hindered dipeptides.
Racemic Nature: The presence of both D and L enantiomers of glutamic acid is a crucial factor. Studies on racemic mixtures of self-assembling peptides have shown that heterochiral interactions can significantly alter the resulting nanostructures and material properties. nih.govacs.orgfrontiersin.org In some cases, racemic mixtures form more stable or different types of structures (e.g., nanofibers versus crystals) compared to the pure enantiomers. This is attributed to different packing arrangements that can be adopted by heterochiral pairs.
Flexibility: The glycine (B1666218) residue provides conformational flexibility to the peptide backbone, which can facilitate the adoption of the necessary conformation for self-assembly.
Expected Research Findings and System Properties:
Based on studies of analogous Fmoc-dipeptides, This compound is expected to be an effective hydrogelator under appropriate conditions (e.g., pH trigger or solvent switch). The self-assembly process would likely lead to the formation of nanofibers, which then entangle to form a 3D network capable of trapping large amounts of water.
The table below summarizes anticipated findings from the study of the self-assembling properties of this compound.
| Parameter | Expected Finding | Scientific Rationale |
| Self-Assembly Trigger | pH adjustment (e.g., lowering the pH from a basic solution) or solvent switch (e.g., adding water to a solution in organic solvent). | Protonation of the C-terminal carboxylate reduces electrostatic repulsion and promotes hydrogen bonding, initiating assembly. A change in solvent polarity can induce aggregation of the hydrophobic moieties. rsc.org |
| Resulting Nanostructure | Nanofibers or nanoribbons with a diameter in the range of 10-50 nm. | Driven by the hierarchical self-assembly common to Fmoc-dipeptides, starting with π-π stacking of the Fmoc groups and followed by hydrogen bonding of the peptide backbone. researchgate.net |
| Bulk Material | A self-supporting hydrogel at concentrations above the critical gelation concentration (CGC). | Entanglement of the nanofibrillar network immobilizes the solvent. |
| Influence of Stereochemistry | The racemic mixture may form a more stable hydrogel or a hydrogel with different mechanical properties compared to the individual enantiomers. | Heterochiral packing can sometimes lead to more efficient space-filling and stronger intermolecular interactions. nih.govfrontiersin.org |
| Biomimetic Potential | The resulting hydrogel could serve as a scaffold for 3D cell culture or tissue engineering. | The nanofibrillar architecture and biocompatible nature of peptide-based hydrogels mimic the extracellular matrix. frontiersin.orgmdpi.com The bulky side chains could create larger pores within the hydrogel network, potentially facilitating cell infiltration and nutrient transport. |
Q & A
Q. What is the role of Fmoc and OtBu protecting groups in the synthesis of Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH?
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile temporary protecting group for the amino terminus, removed under basic conditions (e.g., 20% piperidine in DMF) during solid-phase peptide synthesis (SPPS). The OtBu (tert-butyl) groups protect the side-chain carboxyl moieties of glutamic acid, which are acid-labile and removed during final cleavage with trifluoroacetic acid (TFA). This orthogonal protection strategy enables sequential deprotection, ensuring precise chain elongation and minimizing side reactions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Proper personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection, is mandatory. Avoid inhalation of dust by working in a fume hood. Store the compound at 2–8°C in a sealed, dry container to prevent degradation. In case of skin contact, rinse thoroughly with water for ≥15 minutes. Spills should be contained using absorbent materials and disposed of as chemical waste .
Q. How is this compound typically purified after synthesis?
Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and gradients of acetonitrile/water (0.1% TFA) is standard. The hydrophobic OtBu groups increase retention time, requiring higher organic solvent ratios (e.g., 60–80% acetonitrile). Lyophilization after HPLC yields the pure compound as a white powder .
Advanced Research Questions
Q. How can aspartimide formation be minimized during the incorporation of this compound into peptide sequences?
Aspartimide formation at glutamic acid residues is suppressed by using sterically hindered OtBu protecting groups. Incorporating a Dmb (2,4-dimethoxybenzyl) group on adjacent residues (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) prevents cyclization. Lowering reaction temperatures (e.g., to 25°C) during ligation steps further reduces side reactions, as demonstrated in SEA-mediated ligation studies .
Q. What analytical techniques are recommended for characterizing this compound and its synthetic byproducts?
- MALDI-TOF Mass Spectrometry : Identifies molecular weight and detects byproducts like dipeptide dimers.
- 1H/13C NMR Spectroscopy : Confirms structural integrity and stereochemistry.
- HPLC with UV/Vis Detection : Assesses purity and resolves enantiomers in racemic mixtures.
- X-ray Crystallography (SHELXL) : Resolves crystallographic details for stereochemical validation .
Q. How does the orthogonal protection scheme of this compound facilitate sequential deprotection in peptide synthesis?
The Fmoc group is selectively removed with 20% piperidine, leaving acid-labile OtBu groups intact. After peptide assembly, TFA cleavage simultaneously removes OtBu protections and releases the peptide from the resin. This orthogonality prevents premature deprotection, enabling precise synthesis of glutamic acid-rich sequences .
Q. How can coupling efficiency be optimized for this compound during SPPS?
Use coupling agents like HOBt/TBTU or OxymaPure/DIC to enhance activation. Double coupling (2×20 min) with 4–5 equivalents of the amino acid ensures complete reaction. For sterically hindered residues like DL-Glu(OtBu)₂, extended reaction times (30–60 min) and elevated temperatures (40–50°C) improve incorporation rates. Monitor via Kaiser or chloranil tests .
Q. What challenges arise from the racemic DL-configuration of this compound in peptide synthesis?
The DL mixture introduces stereochemical heterogeneity, requiring chiral separation techniques (e.g., chiral HPLC) to isolate enantiomers for biologically active peptides. Racemic forms are useful in structural studies to probe conformational flexibility or enzyme stereoselectivity. Circular dichroism (CD) or X-ray analysis is recommended to assess impacts on peptide folding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
